N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide
Description
N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl group at position 1, a 4-chlorophenyl substituent at position 3, and an acetamide moiety at position 2. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds with a fused pyrazole-pyrimidine scaffold, widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with enzymes and receptors such as kinases .
Properties
IUPAC Name |
N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c1-10(24)21-15-13-14(11-5-7-12(18)8-6-11)22-23(17(2,3)4)16(13)20-9-19-15/h5-9H,1-4H3,(H,19,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPNGSZBNPNLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=NN(C2=NC=N1)C(C)(C)C)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with Pyrimidine Precursors
A widely adopted method involves reacting 5-amino-3-(4-chlorophenyl)-1H-pyrazole with 2,6-dichloropyrimidine-4-carboxylic acid derivatives. Under acidic conditions (e.g., POCl₃), this yields the chlorinated intermediate A , which undergoes nucleophilic substitution with tert-butylamine to install the tert-butyl group at position 1. Subsequent acetamide formation at position 4 is achieved via amidation with acetyl chloride in the presence of a base (e.g., triethylamine).
Reaction Scheme 1 :
$$
\text{5-Amino-3-(4-chlorophenyl)-1H-pyrazole} + \text{2,6-dichloropyrimidine-4-carbonyl chloride} \xrightarrow{\text{POCl}_3} \text{Intermediate A} \xrightarrow{\text{tert-butylamine}} \text{1-tert-butyl derivative} \xrightarrow{\text{AcCl}} \text{Target compound}
$$
Key conditions:
Sequential Ring Construction via Knoevenagel Condensation
An alternative route starts with 4-chlorobenzaldehyde and malononitrile, undergoing Knoevenagel condensation to form an α,β-unsaturated nitrile. This intermediate reacts with hydrazine to generate the pyrazole ring, followed by cyclization with urea derivatives to form the pyrimidine moiety. The tert-butyl group is introduced via alkylation using tert-butyl bromide under phase-transfer conditions.
Table 1 : Comparison of Core Assembly Methods
Functionalization at Position 4: Acetamide Installation
The acetamide group is introduced via two primary strategies:
Direct Amidation of Chloropyrimidine Intermediates
Chlorine at position 4 of the pyrimidine ring is displaced by acetamide through nucleophilic substitution. Using dimethylacetamide (DMA) as a solvent and potassium carbonate as a base, this step achieves yields of 85–90%.
Reductive Amination Followed by Acylation
In cases where a primary amine is present at position 4, reductive amination with acetaldehyde followed by acylation with acetic anhydride provides the acetamide. This method is less efficient (yield: 60–68%) due to over-acylation side reactions.
tert-Butyl Group Introduction: Alkylation vs. Mitsunobu Reaction
The bulky tert-butyl group is incorporated via:
Nucleophilic Alkylation
Reaction of the pyrazole nitrogen with tert-butyl bromide in the presence of NaH in DMF at 50°C affords the alkylated product in 80–85% yield.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) couples tert-butanol to the heterocycle. While effective, this method generates stoichiometric phosphine oxide waste, complicating purification.
Optimization and Scale-Up Considerations
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying to prevent hydrolysis.
- Catalysis : Copper(I) chloride accelerates cycloadditions in pericyclic routes, reducing reaction times by 40%.
- Purification : Chromatography on silica gel with ethyl acetate/hexane (1:3) effectively isolates the target compound (>95% purity).
Chemical Reactions Analysis
Types of Reactions
N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
PP2 (Src Kinase Inhibitor)
Structure: 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidin-2-amine . Key Differences:
- PP2 has an amino group at position 2 and a 4-chlorophenyl group at position 5, whereas the target compound features an acetamide at position 4 and a 4-chlorophenyl group at position 3. Functional Implications:
- PP2 is a potent Src kinase inhibitor, with the amino group critical for ATP-binding site interactions. The acetamide in the target compound may alter binding kinetics or selectivity for other kinases .
Antitumor Pyrazolo[3,4-d]pyrimidine Derivatives
Example : 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]hydrazone (VIIa) .
Key Differences :
- VIIa contains a hydrazone linker instead of an acetamide and a methyl group at position 3.
Functional Implications : - VIIa exhibits potent antitumor activity (IC50 = 0.326–4.31 µM across 57 cell lines), suggesting that substituents like hydrazones enhance cytotoxicity. The acetamide in the target compound may improve metabolic stability or solubility .
Pyrazolo[3,4-b]pyridine-N-acetamide Derivatives
Example : 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide .
Key Differences :
- The core structure differs (pyrazolo[3,4-b]pyridine vs. pyrazolo[3,4-d]pyrimidine), with a methoxyphenyl acetamide substituent.
Functional Implications : - The pyridine core may reduce affinity for purine-binding targets compared to pyrimidine analogs. The acetamide’s position and substituents (e.g., methoxy) influence electronic properties and target engagement .
Fluorinated Pyrazolo[3,4-d]pyrimidine Derivatives
Example: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide . Key Differences:
- Fluorinated aryl groups and a chromenone moiety are present. Functional Implications:
- Fluorination often enhances metabolic stability and bioavailability. The chromenone group may confer selectivity for tyrosine kinases or other redox-sensitive targets .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Structural-Activity Relationships (SAR): The tert-butyl group at position 1 (shared with PP2) likely enhances steric bulk, improving target selectivity or metabolic stability . The 4-chlorophenyl group at position 3 is conserved in antitumor derivatives (e.g., VIIa), suggesting its role in hydrophobic interactions with targets . Acetamide at position 4 may modulate solubility and hydrogen-bonding capacity compared to amino or hydrazone groups in analogs .
- Antitumor Activity: Derivatives with acetamide groups (e.g., ) show moderate activity, but optimization of substituents (e.g., fluorination) could enhance potency .
Biological Activity
N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrazole ring fused to a pyrimidine ring and a tert-butyl group, contributing to its pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : C15H17ClN5O
- Molecular Weight : 302.78 g/mol
- CAS Number : 172889-27-9
The compound's structure allows for interactions with various biological targets, particularly kinases involved in cell signaling pathways.
This compound primarily functions as a kinase inhibitor. Its mechanism involves binding to the active sites of specific kinases, inhibiting their activity and thereby disrupting critical cellular signaling pathways essential for cell proliferation and survival. This action positions it as a potential therapeutic agent in cancer treatment.
Antiviral Properties
Recent studies have explored the antiviral efficacy of pyrazolo[3,4-d]pyrimidine derivatives against various viruses. For instance, compounds within this class have shown promising results against herpes simplex virus type-1 (HSV-1) and other viral infections. The mechanisms often involve inhibition of viral replication through interference with viral enzymes or host cell pathways crucial for viral life cycles .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by targeting cyclin-dependent kinases (CDKs). These kinases play vital roles in cell cycle regulation, and their inhibition can lead to reduced cancer cell proliferation. In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
Several research articles provide insights into the biological activity of this compound:
- Kinase Inhibition : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively inhibited CDK activity with IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents.
- Antiviral Activity : Another investigation highlighted the effectiveness of pyrazolo derivatives against HIV reverse transcriptase, showcasing their ability to maintain efficacy against resistant strains of the virus with IC50 values below 2 μM .
- Cytotoxicity Studies : In vitro assessments revealed that this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide?
- Methodology :
- Core Formation : Cyclization of precursors (e.g., hydrazine derivatives with formamide) under controlled pH and temperature to form the pyrazolo[3,4-d]pyrimidine core .
- Substituent Introduction : Reacting the core with tert-butyl and 4-chlorophenyl groups via nucleophilic substitution or coupling reactions. Solvent selection (e.g., DMF or acetonitrile) and catalyst optimization (e.g., Pd-based catalysts) are critical for regioselectivity .
- Acetamide Functionalization : Acylation using acetyl chloride or acetic anhydride in inert atmospheres to prevent hydrolysis .
- Data Table :
| Step | Yield (%) | Purity (HPLC) | Key Parameters |
|---|---|---|---|
| Core formation | 65-75 | >95% | pH 7.5, 80°C, 12h |
| Substituent addition | 50-60 | >90% | Pd(PPh₃)₄, 100°C, 24h |
| Acetamide coupling | 70-80 | >98% | Dry DCM, 0°C to RT |
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodology :
- NMR Analysis : H and C NMR to confirm substituent positions (e.g., tert-butyl protons at δ 1.4 ppm, pyrimidine protons at δ 8.2-8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z: ~385.8 for C₁₉H₂₀ClN₅O).
- X-ray Crystallography : Resolve ambiguities in regiochemistry by determining crystal structure .
Q. What solubility challenges arise during in vitro assays, and how can they be addressed?
- Methodology :
- Solvent Screening : Test DMSO (primary solvent due to high solubility: ~60 mg/mL) and ethanol (limited solubility: ~2 mg/mL) .
- Surfactant Use : Add polysorbate-80 (0.1% v/v) to aqueous buffers for cell-based assays to prevent aggregation .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s kinase inhibition profile compared to other pyrazolo[3,4-d]pyrimidine derivatives?
- Methodology :
- Kinase Assays : Screen against Src family kinases (e.g., Src, Lyn) using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values with analogs lacking the tert-butyl group .
- Molecular Docking : Model interactions using PyMOL or AutoDock to assess steric effects of tert-butyl on ATP-binding pocket occupancy .
- Data Table :
| Kinase | IC₅₀ (nM) | tert-butyl analog | Methyl analog |
|---|---|---|---|
| Src | 12 ± 2 | 120 ± 15 | |
| Lyn | 8 ± 1 | 95 ± 10 |
Q. What strategies resolve contradictions in reported antitumor activity across cell lines?
- Methodology :
- Cell Panel Profiling : Test across 60+ cell lines (e.g., NCI-60) under standardized conditions (10 µM, 48h exposure). Normalize data to account for variations in metabolic activity and efflux pump expression .
- Mechanistic Studies : Use siRNA knockdown of suspected targets (e.g., EGFR, mTOR) to isolate pathways responsible for differential responses .
Q. How can in vivo pharmacokinetics be improved without compromising target engagement?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility. Test plasma stability in rodent models .
- Formulation Optimization : Nanoemulsions or liposomal encapsulation to increase bioavailability. Monitor AUC and Cmax via LC-MS/MS .
Data Contradiction Analysis
Q. Why do some studies report IC₅₀ values <1 µM in cancer cells while others show no activity?
- Root Causes :
- Cell Line Variability : Sensitivity differences due to genetic mutations (e.g., PTEN status in glioblastoma) .
- Assay Conditions : Serum-free vs. serum-containing media alter compound stability and uptake .
- Resolution :
- Dose-Response Curves : Generate full-range curves (0.1–100 µM) with triplicate measurements.
- Biomarker Correlation : Link activity to expression levels of target kinases via Western blot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
